(4-Piperidin-1-ylbenzylidene)malononitrile
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Overview
Description
(4-Piperidin-1-ylbenzylidene)malononitrile is an organic compound with the molecular formula C₁₅H₁₅N₃. It is known for its unique structure, which includes a piperidine ring attached to a benzylidene group, and two nitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Piperidin-1-ylbenzylidene)malononitrile typically involves the condensation of 4-piperidinobenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction can be represented as follows:
4-Piperidinobenzaldehyde+MalononitrileBase, Refluxthis compound
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Piperidin-1-ylbenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
(4-Piperidin-1-ylbenzylidene)malononitrile has several scientific research applications:
Chemistry: Used as a photosensitizer in photodynamic therapy.
Biology: Investigated for its potential in biological imaging due to its optical properties.
Medicine: Explored for its use in cancer treatment and inflammation reduction.
Industry: Utilized in the development of new materials with specific optical properties
Mechanism of Action
The mechanism of action of (4-Piperidin-1-ylbenzylidene)malononitrile involves its ability to act as a photosensitizer. When exposed to light, it generates reactive oxygen species that can induce cell death in targeted cells. This property is particularly useful in photodynamic therapy for cancer treatment. The compound’s molecular targets include cellular components like membranes and proteins, leading to oxidative damage and cell death .
Comparison with Similar Compounds
Similar Compounds
- (4-Piperidin-1-ylbenzylidene)propanedinitrile
- (4-Piperidin-1-ylphenyl)methylidenepropanedinitrile
Uniqueness
(4-Piperidin-1-ylbenzylidene)malononitrile is unique due to its specific structure, which imparts distinct optical properties and reactivity. Compared to similar compounds, it has shown higher efficiency as a photosensitizer and better stability under various conditions .
Properties
IUPAC Name |
2-[(4-piperidin-1-ylphenyl)methylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-11-14(12-17)10-13-4-6-15(7-5-13)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAGCEWHZAVNHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313708 |
Source
|
Record name | {[4-(Piperidin-1-yl)phenyl]methylidene}propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00313708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66883-91-8 |
Source
|
Record name | NSC275407 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275407 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | {[4-(Piperidin-1-yl)phenyl]methylidene}propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00313708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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